

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS number 96992-71-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
Cat. No.:	B150716

[Get Quote](#)

An In-depth Technical Guide to **(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride** CAS Number: 96992-71-1

This technical guide provides a comprehensive overview of **(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride**, a key intermediate in organic synthesis with applications in the pharmaceutical and agricultural industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is the hydrochloride salt of (E)-O-(3-chloro-2-propenyl)hydroxylamine.^[1] Its chemical structure features a hydroxylamine group linked to a chloroallyl moiety, which imparts unique reactivity for various synthetic applications.^[2]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	96992-71-1
Molecular Formula	C ₃ H ₇ Cl ₂ NO ^{[1][3][4]}
Molecular Weight	144.00 g/mol ^{[1][4]}
IUPAC Name	(1E)-3-(aminoxy)-1-chloro-1-propene hydrochloride ^[3]
InChI Key	GZDAGPDHXQKVHK-TYYBVGVCCSA-N ^[3]

| Synonyms | (E)-O-(3-CHLORO-2-PROPYNYL)HYDROXYLAMINE HYDROCHLORIDE, (3-trans-Chloroallyl)oxyamine hydrochloride, O-(3-Chloro-2-propenyl)hydroxylamine HCl^{[1][5]} |

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White powder	^[5]
Melting Point	180 °C ^{[1][5]} / 182-183 °C (recrystallized) ^[6]	^{[1][5][6]}
Boiling Point	170 °C at 760 mmHg ^{[1][5]}	^{[1][5]}
Density	1.295 g/cm ³ ^{[1][5]}	^{[1][5]}
Flash Point	56.6 °C ^{[1][5]}	^{[1][5]}
Storage	Room Temperature, sealed in dry conditions ^{[1][4]}	^{[1][4]}

| Purity | ≥95% |^[3] |

Synthesis and Experimental Protocols

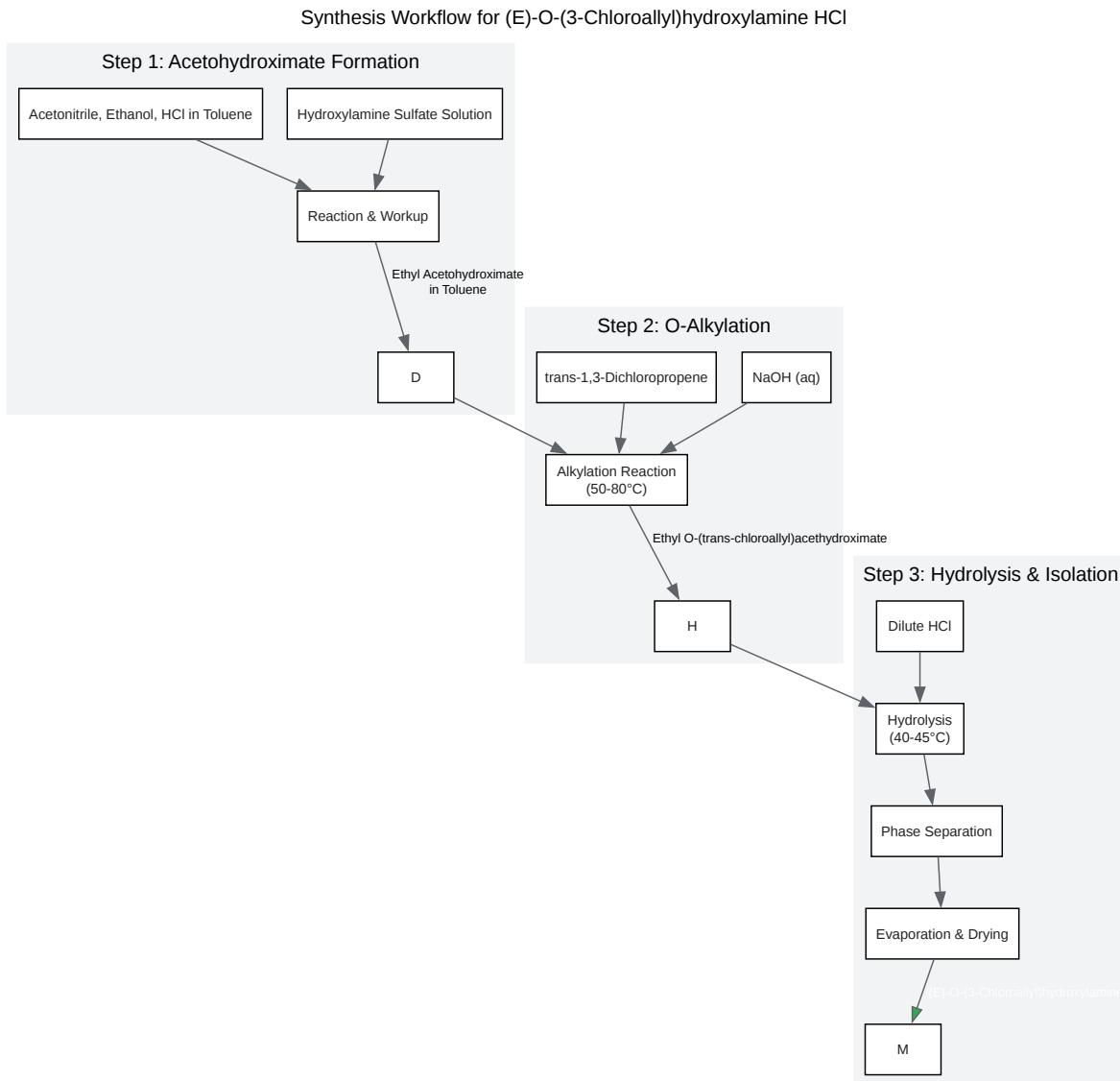
The synthesis of **(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride** typically involves the O-alkylation of a protected hydroxylamine derivative with trans-1,3-dichloropropene, followed by hydrolysis to remove the protecting group and form the hydrochloride salt.

Experimental Protocol: Synthesis via O-Alkylation and Hydrolysis

This protocol is a generalized procedure based on methods described in patent literature.[\[6\]](#)

Step 1: Preparation of Ethyl Acetohydroximate

- Acetonitrile and ethanol are reacted in toluene in the presence of hydrogen chloride.
- The resulting suspension is added to an ice-cooled aqueous suspension of sodium hydrogen carbonate.
- An aqueous solution of hydroxylamine sulfate is added to the mixture at a temperature of -20 to -5 °C.
- After warming to room temperature, the aqueous phase is separated, yielding a toluene solution of ethyl acetohydroximate.


Step 2: O-Alkylation

- An aqueous solution of sodium hydroxide is added to the toluene solution from Step 1.
- trans-1,3-Dichloropropene is then added, and the reaction is maintained at a temperature of +50 to +80 °C until the O-alkylation is complete.
- The mixture is cooled to room temperature, and the aqueous phase is separated.

Step 3: Hydrolysis and Isolation

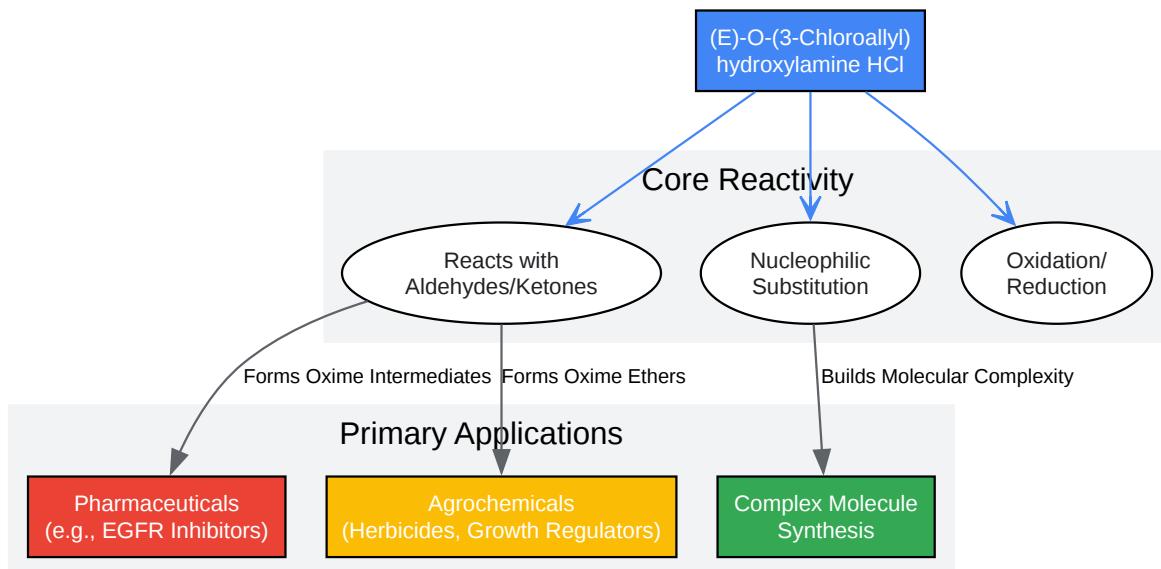
- The organic phase, containing the ethyl O-(trans-chloroallyl)acethydroximate, is stirred with dilute hydrochloric acid to induce hydrolysis.
- The reaction mixture is heated to +40 to 45 °C for approximately 2.5 hours.
- After cooling, the aqueous phase containing the desired product is separated.
- The water is evaporated under reduced pressure, and the resulting residue is dried in a vacuum to yield **(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride**.[\[6\]](#) The product can be

further purified by recrystallization from an ethanol/diethyl ether mixture.[6]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (E)-O-(3-Chloroallyl)hydroxylamine HCl.

Chemical Reactivity and Applications


The reactivity of this compound is centered around its hydroxylamine group and the chloroallyl moiety, making it a versatile building block in organic synthesis.[\[7\]](#)

Key Reactions:

- Oxime Formation: The hydroxylamine group readily reacts with aldehydes and ketones to form oximes, which are important intermediates in the synthesis of various nitrogen-containing compounds.[\[2\]](#)[\[8\]](#)
- Nucleophilic Substitution: The chlorine atom on the allyl group can be displaced by nucleophiles.[\[7\]](#)
- Oxidation/Reduction: The hydroxylamine functionality can be oxidized to nitroso or nitro compounds or reduced to the corresponding amine.[\[7\]](#)

Applications:

- Pharmaceutical Intermediate: Hydroxylamine derivatives are crucial in medicinal chemistry. [\[7\]](#) This compound serves as a precursor in the development of novel therapeutics, including potential selective epidermal growth factor receptor (EGFR) inhibitors for cancer treatment. [\[7\]](#) The incorporation of the hydroxylamine moiety can be a strategy to improve drug properties like bioavailability.[\[7\]](#)
- Agrochemical Synthesis: It is a key reagent in the preparation of agrochemicals. For instance, it is used to synthesize 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, which functions as a herbicide and plant growth regulator.[\[2\]](#)
- Organic Synthesis Reagent: It is widely used as an intermediate for creating more complex molecules, such as cyclic imines and other olefins.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways of the title compound.

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways directly modulated by **(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride** are not extensively documented, the broader class of hydroxylamines exhibits notable biological activity.

The mechanism of action often involves the interaction of the hydroxylamine group with nucleophilic sites on biomolecules, leading to the covalent modification of proteins and other macromolecules.^[7] Hydroxylamine derivatives have been investigated for antioxidant and antimicrobial activities.^[7] Although hydroxylamine itself can be a potent mutagen in vitro, it has also shown carcinostatic (cancer-inhibiting) activity against certain tumors in animal studies.^[9] This dual potential highlights the importance of careful structural modification in drug design to harness therapeutic benefits while minimizing toxicity.^[7]

Safety and Handling

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride requires careful handling in a laboratory or industrial setting.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[2\]](#)
- Ventilation: All operations should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.[\[2\]](#)
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[\[1\]\[4\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Cas 96992-71-1,(E)-O-(3-CHLORO-2-PROPYNYL)HYDROXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]
2. nbinfo.com [nbinfo.com]
3. (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | 96992-71-1 [sigmaaldrich.com]
4. 96992-71-1|(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
5. alfa-chemistry.com [alfa-chemistry.com]
6. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
7. (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | 82244-86-8 | Benchchem [benchchem.com]
8. Buy O-Allylhydroxylamine hydrochloride | 38945-21-0 [smolecule.com]
9. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS number 96992-71-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150716#e-o-3-chloroallyl-hydroxylamine-hydrochloride-cas-number-96992-71-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com